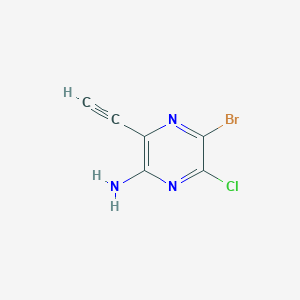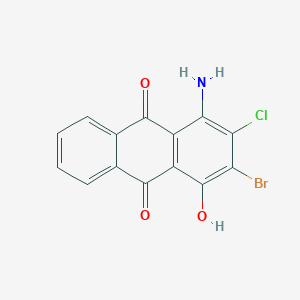
(3S)-3-Methylnonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Methylnonanoic acid is an organic compound classified as a fatty acid It is characterized by a methyl group attached to the third carbon of a nonanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylnonanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their specificity and environmentally friendly nature. For instance, certain strains of bacteria can be engineered to produce this compound through fermentation, followed by extraction and purification.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Methylnonanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: 3-Methyl-3-nonanoic acid.
Reduction: 3-Methylnonan-1-ol.
Substitution: 3-Halo-3-methylnonanoic acid.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme specificity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of (3S)-3-Methylnonanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can be metabolized by fatty acid oxidation pathways, leading to the production of energy and other metabolites. The methyl group at the third carbon position influences its binding affinity and specificity towards certain enzymes, making it a valuable tool for studying enzyme-substrate interactions.
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid: Lacks the methyl group at the third carbon, making it less sterically hindered.
3-Methylhexanoic acid: Shorter chain length, affecting its physical and chemical properties.
3-Methylundecanoic acid: Longer chain length, influencing its solubility and reactivity.
Uniqueness: (3S)-3-Methylnonanoic acid is unique due to its specific stereochemistry and chain length, which confer distinct physical and chemical properties. Its methyl group at the third carbon position provides steric hindrance, affecting its reactivity and interactions with enzymes and other molecules.
Eigenschaften
CAS-Nummer |
59614-86-7 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(3S)-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
ZDIXEQISPGRDEB-VIFPVBQESA-N |
Isomerische SMILES |
CCCCCC[C@H](C)CC(=O)O |
Kanonische SMILES |
CCCCCCC(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


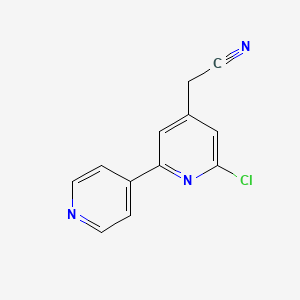


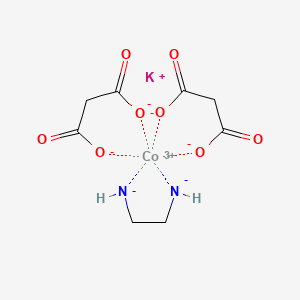
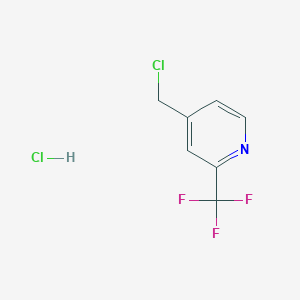
![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)

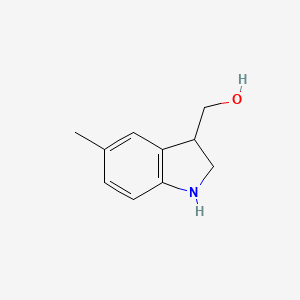
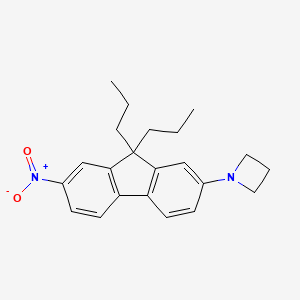
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)

